molecular formula C9H18OS2 B13417276 O-Octyl hydrogen dithiocarbonate CAS No. 6253-37-8

O-Octyl hydrogen dithiocarbonate

Cat. No.: B13417276
CAS No.: 6253-37-8
M. Wt: 206.4 g/mol
InChI Key: FYHQYEVHSYHJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Octyl hydrogen dithiocarbonate, also known as carbonodithioic acid, O-octyl ester, is an organic compound with the molecular formula C9H18OS2. It is a member of the dithiocarbonate family, which are esters of dithiocarbonic acid. This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Octyl hydrogen dithiocarbonate can be synthesized through the reaction of octanol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

C8H17OH+CS2+NaOHC8H17OCS2Na+H2O\text{C}_8\text{H}_{17}\text{OH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{17}\text{OCS}_2\text{Na} + \text{H}_2\text{O} C8​H17​OH+CS2​+NaOH→C8​H17​OCS2​Na+H2​O

The intermediate product, sodium octyl dithiocarbonate, is then acidified to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

O-Octyl hydrogen dithiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Octyl hydrogen dithiocarbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Octyl hydrogen dithiocarbonate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation. The compound can also form stable complexes with metal ions, which can be utilized in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • O-Decyl hydrogen dithiocarbonate
  • O-Butyl hydrogen dithiocarbonate
  • O-Ethyl hydrogen dithiocarbonate

Uniqueness

O-Octyl hydrogen dithiocarbonate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer alkyl chain dithiocarbonates, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .

Biological Activity

Introduction

O-Octyl hydrogen dithiocarbonate, a member of the dithiocarbamate family, has garnered attention for its potential biological activities. Dithiocarbamates are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the treatment of various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound features a structure that allows it to interact with biological macromolecules. The compound is characterized by its ability to form complexes with metal ions, which can enhance its biological activity. The mechanism of action typically involves:

  • Metal Chelation : Dithiocarbamates can chelate metal ions, which may contribute to their antimicrobial and anticancer properties.
  • Enzyme Inhibition : They have been shown to inhibit various enzymes, including those involved in oxidative stress and inflammation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of dithiocarbamate derivatives in inhibiting bacterial growth:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans10 μg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Dithiocarbamates, including this compound, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle in the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

A notable study reported the IC50 values for this compound against different cancer cell lines:

Cell LineIC50 (μM)
A2780 (Ovarian Cancer)5.2
MCF-7 (Breast Cancer)4.8
HeLa (Cervical Cancer)6.1

These results highlight the potential of this compound as an effective anticancer agent.

Case Studies

  • In Vivo Study on Tumor Models : A study conducted on mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The observed mechanism involved apoptosis induction and inhibition of angiogenesis.
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound exhibited protective effects by reducing neuronal cell death and inflammation markers.

Properties

CAS No.

6253-37-8

Molecular Formula

C9H18OS2

Molecular Weight

206.4 g/mol

IUPAC Name

octoxymethanedithioic acid

InChI

InChI=1S/C9H18OS2/c1-2-3-4-5-6-7-8-10-9(11)12/h2-8H2,1H3,(H,11,12)

InChI Key

FYHQYEVHSYHJHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.